1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester
Description
1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester (CAS: 1363165-91-6) is a piperidine-derived compound with two carboxylic acid groups at positions 1 and 3 of the heterocyclic ring. The 1-carboxylic acid is esterified as a tert-butyl (1,1-dimethylethyl) group, while the 3-position bears an isopropyl (1-methylethyl) substituent. Its molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 285.38 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry and has been identified as a relevant impurity in drug manufacturing processes, necessitating rigorous purity analysis .
Properties
Molecular Formula |
C14H24NO4- |
|---|---|
Molecular Weight |
270.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)7-6-8-15(9-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17)/p-1 |
InChI Key |
SRVKLZFGRUCUHV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the 1-Position
The tert-butyl ester at the 1-position is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:
- Procedure : Piperidine-1,3-dicarboxylic acid is dissolved in tetrahydrofuran (THF) and water. Boc anhydride and sodium bicarbonate are added, and the mixture is stirred overnight. Acidification with HCl yields the Boc-protected intermediate.
- Key Data :
| Starting Material | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Piperidine-1,3-dicarboxylic acid | Boc₂O, NaHCO₃ | THF/H₂O | 25°C | 71–97% |
Isopropyl Esterification at the 3-Position
The 3-carboxylic acid is esterified with isopropyl alcohol via carbodiimide-mediated coupling:
- Procedure : Boc-protected piperidine-1,3-dicarboxylic acid is reacted with isopropyl alcohol using 1,1′-carbonyldiimidazole (CDI) in dichloromethane (DCM)/dimethylformamide (DMF). The mixture is stirred for 12 hours, followed by extraction and purification.
- Key Data :
| Intermediate | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc-piperidine-1,3-dicarboxylic acid | CDI, iPrOH | DCM/DMF | 25°C | 68–74% |
One-Pot Synthesis via Transesterification
Simultaneous Esterification
A streamlined approach involves reacting piperidine-1,3-dicarboxylic acid with tert-butyl alcohol and isopropyl alcohol in the presence of a dual catalyst system:
- Procedure : The diacid is treated with tert-butyl alcohol and isopropyl alcohol using sulfuric acid as a catalyst. The reaction is heated under reflux, and excess alcohols are removed via azeotropic distillation.
- Key Data :
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂SO₄ | Toluene | 110°C | 85% |
Alternative Routes from Functionalized Piperidine Intermediates
Starting from 4-Oxopiperidine-3-Carboxylate
A patent-derived method utilizes 4-oxopiperidine-3-carboxylate as a precursor:
- Boc Protection : Methyl 4-oxopiperidine-3-carboxylate is reacted with Boc anhydride and triethylamine in DCM.
- Reductive Amination : The ketone is reduced to the secondary amine, followed by isopropyl esterification.
- Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N | 97% |
| Esterification | iPrOH, CDI | 74% |
Purification and Characterization
Chromatographic Purification
Final products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Analytical Data
- ¹H NMR (CDCl₃) : δ 1.46 (s, 9H, tert-butyl), 1.25 (d, 6H, isopropyl), 3.55–4.10 (m, piperidine-H).
- IR (KBr) : 1740 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise Esterification | High regioselectivity | Multi-step process | 68–97% |
| One-Pot Transesterification | Simplified workflow | Requires excess alcohols | 85% |
| Functionalized Intermediate | Scalable | Additional reduction step | 70–74% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-isopropylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Free amines or substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential in drug development due to its unique structural characteristics. Its dual carboxylic acid functionality may enhance solubility and bioavailability in pharmaceutical formulations.
Case Study : A study evaluated the synthesis of various piperidine derivatives, including this compound, for antimicrobial activity. The results indicated promising antibacterial effects against several strains, suggesting its potential as a lead molecule in antibiotic development .
Synthetic Chemistry
The compound serves as an intermediate in synthetic pathways for more complex molecules. Its reactivity can be exploited to create novel compounds with desired properties.
Synthesis Methods :
- The compound can be synthesized through multiple routes involving the reaction of piperidine derivatives with carboxylic acids under specific conditions to yield the desired ester.
Agricultural Chemistry
Research has explored the use of this compound as a potential agrochemical agent. Its structure allows for modifications that could enhance herbicidal or insecticidal properties.
Application Example : Compounds structurally similar to 1,3-Piperidinedicarboxylic acid derivatives have been tested for their efficacy in pest control, indicating that modifications could lead to effective agricultural solutions .
Mechanism of Action
The mechanism of action of 1-Boc-3-isopropylpiperidine-3-carboxylic Acid involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom from unwanted reactions, allowing selective functionalization of other parts of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine.
Comparison with Similar Compounds
Substituent Variations: Allyl vs. Isopropyl
The 3-allyl variant (CAS: N/A; Molecular formula: C₁₅H₂₅NO₄, MW: 283.37 g/mol) replaces the isopropyl group with an allyl (2-propen-1-yl) substituent at position 3. The allyl group introduces a site for further functionalization (e.g., via hydroboration or epoxidation), making it valuable in synthetic pathways requiring post-modification . In contrast, the isopropyl group in the main compound enhances steric bulk, possibly improving metabolic stability in pharmaceutical contexts .
Ester Group Differences: tert-Butyl vs. Methyl
The 3-methyl ester analog (CAS: 1363166-18-0; C₁₅H₂₇NO₄, MW: 285.38 g/mol) retains the 3-isopropyl substituent but replaces the tert-butyl ester at position 1 with a methyl ester. This substitution reduces steric hindrance and may increase hydrophilicity, affecting solubility and bioavailability. Methyl esters are often used as protecting groups in multi-step syntheses due to their ease of removal under basic conditions, whereas tert-butyl esters offer enhanced stability under acidic conditions .
Positional Isomerism: 1,3- vs. 1,4-Substitution
4-Amino-1-Boc-piperidine-4-carboxylic acid (CAS: 183673-71-4; C₁₁H₁₉NO₄, MW: 229.27 g/mol) exemplifies a 1,4-disubstituted piperidine derivative. The amino group at position 4 introduces hydrogen-bonding capability, making it a precursor for non-natural amino acids and peptide mimetics.
Stereochemical Variations: (3R)-Enantiomer
The (3R)-stereoisomer (CAS: 163438-09-3; C₁₁H₁₉NO₄, MW: 229.27 g/mol) highlights the importance of chirality. This enantiomer, bearing a tert-butyl ester at position 1 and a carboxylic acid at position 3, is a key chiral building block for synthesizing bioactive molecules. Stereochemistry significantly impacts receptor binding; for example, (R)-nipecotic acid derivatives are known γ-aminobutyric acid (GABA) uptake inhibitors .
Heterocyclic Analogs: Piperidine vs. Pyrrolidine
1,3-Pyrrolidinedicarboxylic acid, 2-oxo-, 1-(tert-butyl) 3-ethyl ester (CAS: 188528-95-2; C₁₂H₁₉NO₅, MW: 257.28 g/mol) replaces the six-membered piperidine ring with a five-membered pyrrolidine. The 2-oxo group introduces a ketone functionality, altering electronic properties and reactivity. Pyrrolidine derivatives are often explored for their conformational rigidity and bioavailability in drug discovery .
Data Table: Key Comparative Properties
Biological Activity
1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O6
- Molecular Weight : 402.44 g/mol
- CAS Number : 21881-78-7
- Melting Point : 123-125 °C (in ethanol)
- Boiling Point : Predicted at 512.1 ± 50.0 °C
- Density : 1.186 ± 0.06 g/cm³
- Solubility : Slightly soluble in chloroform and methanol
Pharmacological Effects
Research indicates that compounds similar to 1,3-Piperidinedicarboxylic acid derivatives exhibit various biological activities:
- Antihypertensive Activity : Some derivatives have been studied for their ability to lower blood pressure, potentially acting as calcium channel blockers.
- Neuroprotective Effects : Certain piperidine derivatives have shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases.
- Antimicrobial Properties : There is evidence suggesting that related compounds possess antimicrobial activity against various pathogens.
The biological activity of this compound may be attributed to several mechanisms:
- Calcium Channel Blockade : Similar to other piperidine derivatives, it may inhibit calcium influx in vascular smooth muscle cells.
- Antioxidant Activity : The structure may contribute to scavenging free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes.
Study on Antihypertensive Effects
A study published in the Journal of Medicinal Chemistry evaluated the antihypertensive effects of a series of piperidine derivatives. The compound demonstrated significant blood pressure reduction in hypertensive rat models when administered at doses ranging from 10 to 30 mg/kg. The study concluded that the compound's efficacy was comparable to established antihypertensive drugs .
Neuroprotective Study
Another investigation focused on neuroprotective effects against oxidative stress-induced neuronal cell death. In vitro studies showed that the compound reduced cell death by approximately 40% compared to control groups when exposed to oxidative agents . This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.
Antimicrobial Activity Assessment
A recent assessment evaluated the antimicrobial properties of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The tested compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antimicrobial activity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O6 |
| Molecular Weight | 402.44 g/mol |
| Melting Point | 123-125 °C |
| Boiling Point | Predicted at 512.1 ± 50.0 °C |
| Density | 1.186 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in chloroform |
| Antihypertensive Activity | Significant reduction in BP |
| Neuroprotective Effect | Reduced cell death by ~40% |
| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
